![molecular formula C10H10N2S B1428283 (5-(Thiophen-3-yl)pyridin-3-yl)methanamine CAS No. 1346687-15-7](/img/structure/B1428283.png)
(5-(Thiophen-3-yl)pyridin-3-yl)methanamine
Overview
Description
“(5-(Thiophen-3-yl)pyridin-3-yl)methanamine” is a chemical compound with the molecular weight of 190.27 . It is used in various scientific research fields, including medicinal chemistry and materials science. Its unique structure enables diverse applications, making it an ideal candidate for developing new drugs and advanced materials.
Molecular Structure Analysis
The molecular structure of “(5-(Thiophen-3-yl)pyridin-3-yl)methanamine” is represented by the InChI code1S/C10H10N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2
. Physical And Chemical Properties Analysis
“(5-(Thiophen-3-yl)pyridin-3-yl)methanamine” is a powder at room temperature . The compound has a molecular weight of 190.27 .Scientific Research Applications
Material Science: Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help prevent corrosion in metals, which is essential for extending the lifespan of metal components in various industries .
Organic Semiconductors
These compounds play a prominent role in the advancement of organic semiconductors . They are used in devices that require semiconducting properties but benefit from organic materials’ flexibility and processing advantages .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are critical in fabricating OFETs , which are an essential component of many electronic devices due to their high efficiency and low power consumption .
Organic Light-Emitting Diodes (OLEDs)
The derivatives are also used in the production of OLEDs . OLED technology is widely used in displays for smartphones, TVs, and monitors due to its ability to produce bright, colorful, and efficient displays .
Solar Cells
In the field of renewable energy, thiophene derivatives are used in the production of solar cells . They contribute to creating more efficient and cost-effective photovoltaic systems that convert sunlight into electricity .
Antimicrobial Activity
Thiophene derivatives show high antimicrobial activity against various microbial infections, making them valuable in developing new antimicrobial agents to combat resistant strains .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other aralkylamines , which typically bind to their targets and modulate their activity.
Result of Action
Given its structural similarity to other aralkylamines , it may have similar effects, such as modulating enzymatic activity or cellular signaling pathways.
properties
IUPAC Name |
(5-thiophen-3-ylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDCSADFHCSLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744430 | |
Record name | 1-[5-(Thiophen-3-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-3-yl)pyridin-3-yl)methanamine | |
CAS RN |
1346687-15-7 | |
Record name | 3-Pyridinemethanamine, 5-(3-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(Thiophen-3-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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